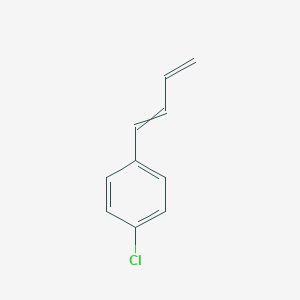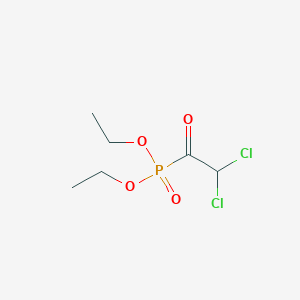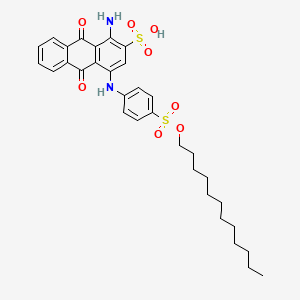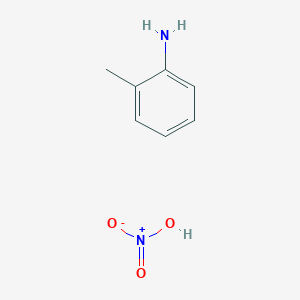
2-Methylaniline;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylaniline, also known as o-toluidine, is an aromatic amine with the chemical formula C7H9N. It is a derivative of aniline, where a methyl group is substituted at the ortho position of the benzene ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and strong oxidizing agent. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylaniline can be synthesized through the nitration of toluene followed by reduction. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-nitrotoluene. This intermediate is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield 2-methylaniline .
Industrial Production Methods
Industrial production of 2-methylaniline typically involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzoquinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in 2-nitrotoluene can be reduced to form 2-methylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Methylbenzoquinone.
Reduction: 2-Methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in the synthesis of certain drugs and its biological effects.
Industry: Used in the production of rubber chemicals, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylaniline involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions .
Comparación Con Compuestos Similares
2-Methylaniline can be compared with other aromatic amines such as aniline, N-methylaniline, and dimethylaniline:
Aniline: Lacks the methyl group, making it less sterically hindered and more reactive in certain electrophilic substitution reactions.
N-Methylaniline: Has a methyl group on the nitrogen atom, affecting its basicity and reactivity.
Dimethylaniline: Contains two methyl groups, further reducing its reactivity compared to 2-methylaniline.
These comparisons highlight the unique properties of 2-methylaniline, such as its specific reactivity patterns and applications in various fields.
Propiedades
Número CAS |
32954-52-2 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-methylaniline;nitric acid |
InChI |
InChI=1S/C7H9N.HNO3/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;(H,2,3,4) |
Clave InChI |
OOCAHHUKSKRKRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



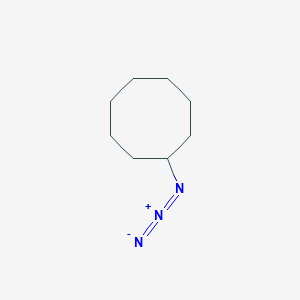
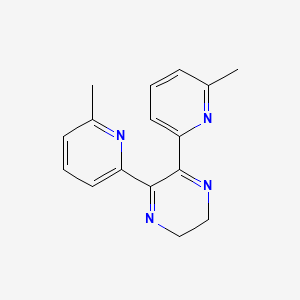

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
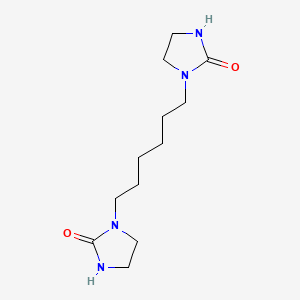
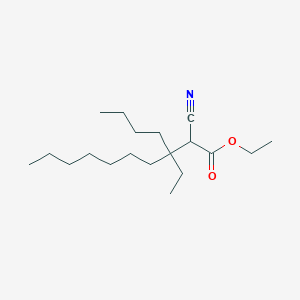
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
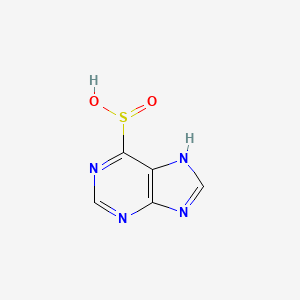

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
